molecular formula C17H17ClFNO2 B1307192 N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine

N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine

Cat. No.: B1307192
M. Wt: 321.8 g/mol
InChI Key: OLBVCHDCBUWBKA-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine is a complex organic compound with a unique structure that includes both fluorine and chlorine functionalities

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine typically involves multiple steps. The initial step often includes the preparation of 4-(3-fluoropropoxy)benzenecarbaldehyde, which is then reacted with O-(4-chlorobenzyl)hydroxylamine under specific conditions to form the oxime. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the yield and purity of the final product .

Chemical Reactions Analysis

N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine and chlorine atoms can also participate in various interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine include:

    4-(3-fluoropropoxy)benzenecarbaldehyde: Lacks the oxime group, making it less versatile in certain reactions.

    O-(4-chlorobenzyl)hydroxylamine: Lacks the aldehyde group, limiting its applications in synthesis.

    4-(3-fluoropropoxy)benzenecarbaldehyde oxime: Similar but without the chlorobenzyl group, affecting its binding properties.

Properties

Molecular Formula

C17H17ClFNO2

Molecular Weight

321.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine

InChI

InChI=1S/C17H17ClFNO2/c18-16-6-2-15(3-7-16)13-22-20-12-14-4-8-17(9-5-14)21-11-1-10-19/h2-9,12H,1,10-11,13H2

InChI Key

OLBVCHDCBUWBKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC=C(C=C2)OCCCF)Cl

Origin of Product

United States

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